molecular formula C26H25NO5 B12429941 Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate

Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate

Cat. No.: B12429941
M. Wt: 431.5 g/mol
InChI Key: OMPRMVFIKMQMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate is a synthetic organic compound that is often used in peptide synthesis. It is characterized by the presence of a benzyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a hydroxybutanoate moiety. This compound is particularly valuable in the field of organic chemistry due to its role in protecting amino acids during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The resulting Fmoc-protected amino acid is then esterified with benzyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the production of high-quality this compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Piperidine in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The primary mechanism of action of Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate involves the protection of the amino group in amino acids. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection during peptide synthesis. This selective deprotection is crucial for the stepwise assembly of peptides, ensuring that only the desired amino acid residues react at each stage .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoate
  • Benzyl 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-cyanopropanoate
  • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylamino)benzoic acid

Uniqueness

Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate is unique due to its specific structure, which includes a hydroxybutanoate moiety. This structure provides distinct reactivity and stability compared to similar compounds, making it particularly useful in specific peptide synthesis applications .

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

benzyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate

InChI

InChI=1S/C26H25NO5/c28-15-19(14-25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,28H,14-17H2,(H,27,30)

InChI Key

OMPRMVFIKMQMAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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